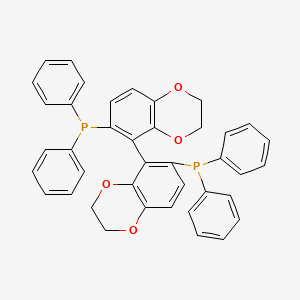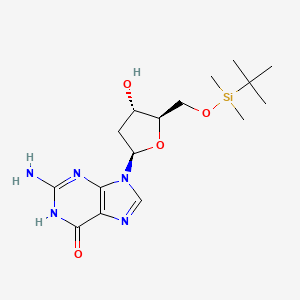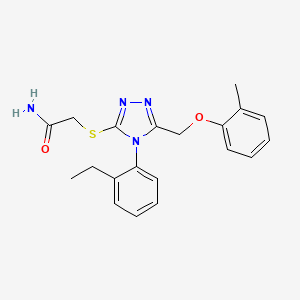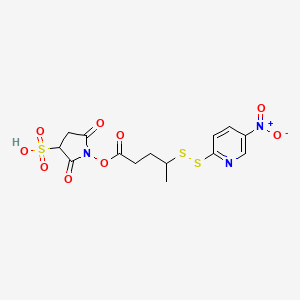
VAF347
Vue d'ensemble
Description
VAF347 is a low-molecular-weight compound known for its interaction with the aryl hydrocarbon receptor (AhR). This compound has garnered attention due to its ability to inhibit allergic lung inflammation and its potential therapeutic applications in various diseases .
Méthodes De Préparation
The synthesis of VAF347 involves the reaction of [4-(3-chloro-phenyl)-pyrimidin-2-yl]- (4-trifluoromethyl-phenyl)-amine. This compound is typically dissolved in dimethyl sulfoxide (DMSO) and added to the cell culture medium . The industrial production methods for this compound are not extensively documented, but the synthesis generally follows standard organic synthesis protocols involving the preparation of pyrimidine derivatives.
Analyse Des Réactions Chimiques
VAF347 primarily undergoes interactions with the aryl hydrocarbon receptor, leading to the activation of the AhR signaling pathway . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution in the traditional sense. Instead, its primary mode of action is through binding to the AhR protein, which then translocates to the nucleus and influences gene expression . Common reagents used in the synthesis of this compound include chlorinated aromatic compounds and trifluoromethylated aromatic amines.
Applications De Recherche Scientifique
VAF347 has been extensively studied for its anti-inflammatory properties. It has shown promise in inhibiting allergic lung inflammation by blocking the function of dendritic cells to generate proinflammatory T-helper cells . Additionally, this compound has been investigated for its potential therapeutic effects in diabetic retinopathy, where it impedes retinal pathogenesis by reducing oxidative stress and inflammation . The compound’s ability to modulate immune responses makes it a valuable candidate for research in autoimmune diseases and transplant rejection .
Mécanisme D'action
The mechanism of action of VAF347 involves its binding to the aryl hydrocarbon receptor (AhR). Upon binding, this compound activates the AhR signaling pathway, leading to the translocation of the AhR complex to the nucleus. This complex then binds to xenobiotic response elements (XREs) on DNA, influencing the expression of various genes involved in immune response and inflammation . The primary molecular targets of this compound are dendritic cells, where it inhibits the expression of interleukin-6, CD86, and human leukocyte antigen-DR, crucial for T-helper cell generation .
Comparaison Avec Des Composés Similaires
VAF347 is unique in its high affinity for the aryl hydrocarbon receptor and its ability to modulate immune responses. Similar compounds include 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and β-naphthoflavone (β-NF), both of which also act as AhR agonists . this compound is distinct in its specific inhibition of dendritic cell function and its potential therapeutic applications in allergic and autoimmune diseases .
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3/c18-13-3-1-2-11(10-13)15-8-9-22-16(24-15)23-14-6-4-12(5-7-14)17(19,20)21/h1-10H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKUZTBZRIJTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC=C2)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041149 | |
| Record name | VAF347 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate](/img/structure/B3182315.png)
![(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate](/img/structure/B3182318.png)

![7-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B3182341.png)







![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)

